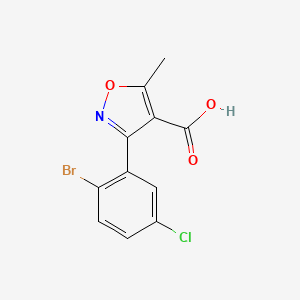
N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)carbamic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride functional group attached to a N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl) moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride typically involves the reaction of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine+Phosgene→N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride may involve the use of continuous flow reactors to handle phosgene safely and efficiently. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid and hydrogen chloride.
Aminolysis: Reaction with amines to form ureas.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Aminolysis: Amines such as methylamine or ethylamine are used, often in the presence of a base to facilitate the reaction.
Major Products Formed
Substituted carbamates: Formed from nucleophilic substitution reactions.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid: Formed from hydrolysis.
Ureas: Formed from aminolysis reactions.
科学的研究の応用
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride involves the reactivity of the carbamoyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine: The parent amine from which the carbamoyl chloride is derived.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamic acid: Formed from the hydrolysis of the carbamoyl chloride.
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)urea: Formed from the aminolysis reaction.
Uniqueness
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride is unique due to its highly reactive carbamoyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
特性
分子式 |
C12H14ClNO |
|---|---|
分子量 |
223.70 g/mol |
IUPAC名 |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl chloride |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(13)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |
InChIキー |
RBIPWHZDZMLZHF-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCC2=CC=CC=C12)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


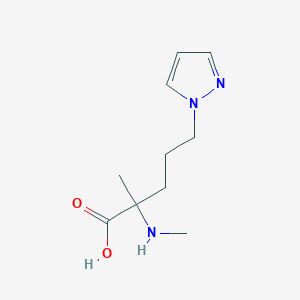
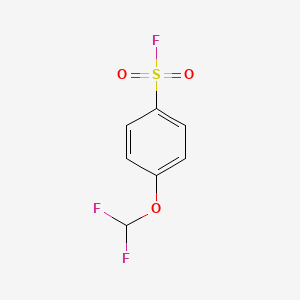



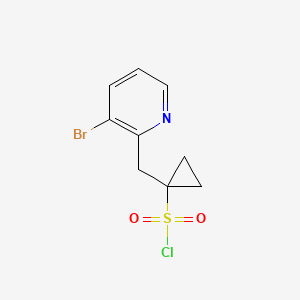
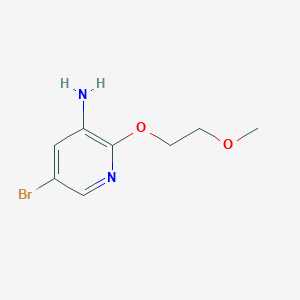
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)
![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)

